molecular formula C19H22N2O3 B2937461 4-(Naphthalen-2-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid CAS No. 873570-55-9

4-(Naphthalen-2-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid

Cat. No.: B2937461
CAS No.: 873570-55-9
M. Wt: 326.396
InChI Key: HYKSUDSWAVLDMG-UHFFFAOYSA-N
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Description

4-(Naphthalen-2-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid is a complex organic compound known for its diverse applications in scientific research. This compound features a naphthalene ring, an amino group, a piperidine ring, and a butanoic acid moiety, making it a versatile molecule in various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-2-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the reaction of naphthalene-2-amine with a suitable acylating agent to introduce the amino group. This intermediate is then reacted with piperidine and butanoic acid derivatives under controlled conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like crystallization, filtration, and purification using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-2-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Triethylamine, pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

4-(Naphthalen-2-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Naphthalen-2-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds with similar naphthalene structures but different functional groups.

    Piperidine derivatives: Molecules containing the piperidine ring with varying substituents.

    Butanoic acid derivatives: Compounds with the butanoic acid moiety and different attached groups.

Uniqueness

4-(Naphthalen-2-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields.

Properties

IUPAC Name

4-(naphthalen-2-ylamino)-4-oxo-2-piperidin-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c22-18(13-17(19(23)24)21-10-4-1-5-11-21)20-16-9-8-14-6-2-3-7-15(14)12-16/h2-3,6-9,12,17H,1,4-5,10-11,13H2,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKSUDSWAVLDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(CC(=O)NC2=CC3=CC=CC=C3C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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